
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is an organic compound with a complex structure that includes a dimethylamino group, two thiophene rings, and a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of thiophene derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can enhance the reaction rate and yield is common. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene ketones, while reduction could produce thiophene alcohols.
科学的研究の応用
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
The mechanism by which 3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-phenylbutan-1-ol
- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
Uniqueness
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol is unique due to the presence of two thiophene rings, which impart distinct electronic properties. This makes it particularly useful in the development of materials for electronic applications, setting it apart from similar compounds that may only have one thiophene ring or different substituents.
特性
CAS番号 |
6293-00-1 |
|---|---|
分子式 |
C14H19NOS2 |
分子量 |
281.4 g/mol |
IUPAC名 |
3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3 |
InChIキー |
KUYLKQQSZDJZSA-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
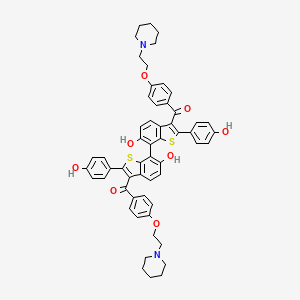
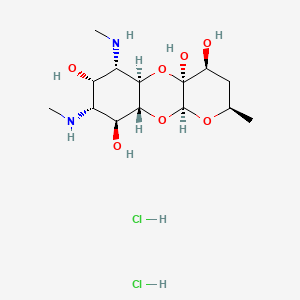
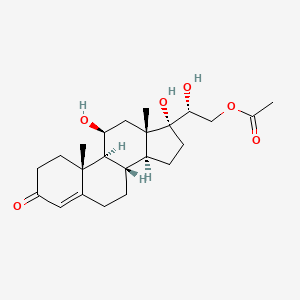
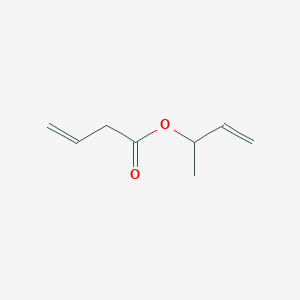
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
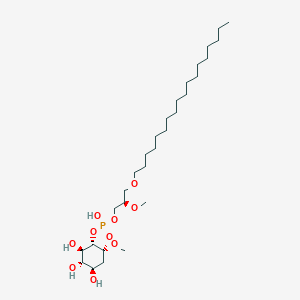
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
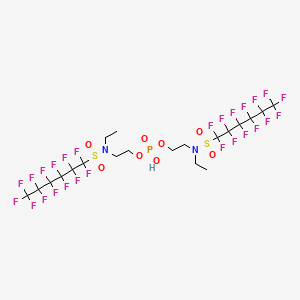
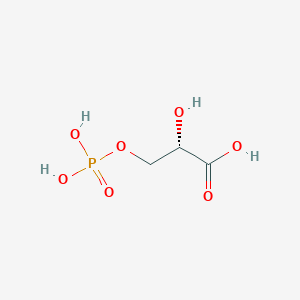

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
